molecular formula C21H17BrN6 B11315494 2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11315494
M. Wt: 433.3 g/mol
InChI Key: KPMZUBKKPUYSAW-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is further substituted with bromophenyl, dimethyl, and methylpyridyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-Bromophenyl)-8,9-dimethyl-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a unique combination of substituents that confer specific chemical properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and material science.

Properties

Molecular Formula

C21H17BrN6

Molecular Weight

433.3 g/mol

IUPAC Name

4-(2-bromophenyl)-11,12-dimethyl-10-(3-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17BrN6/c1-12-7-6-10-23-19(12)28-14(3)13(2)17-20(28)24-11-27-21(17)25-18(26-27)15-8-4-5-9-16(15)22/h4-11H,1-3H3

InChI Key

KPMZUBKKPUYSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Br)C)C

Origin of Product

United States

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